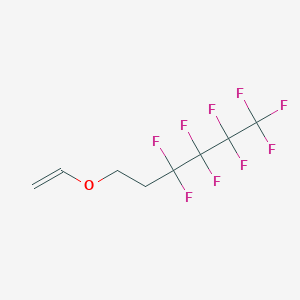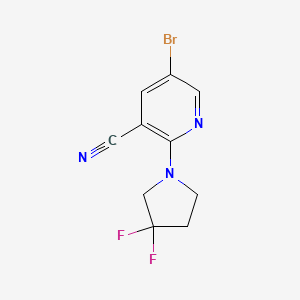
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is a synthetic organic compound characterized by the presence of a bromine atom, a difluoropyrrolidine group, and a nicotinonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chloronicotinonitrile and 3,3-difluoropyrrolidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3,3-difluoropyrrolidine displaces the chlorine atom in 2-bromo-5-chloronicotinonitrile under basic conditions.
Reaction Conditions: This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: While the core structure is relatively stable, the pyrrolidine ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the formation of amides or other nitrogen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives:
Oxidized or Reduced Forms: These products can be intermediates for further chemical transformations or final compounds with specific desired properties.
科学研究应用
Chemistry
In chemistry, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-Bromo-5-chloronicotinonitrile: A precursor in the synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile.
3,3-Difluoropyrrolidine: A key reagent used in the synthesis.
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: A structurally similar compound without the difluoro substitution.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a difluoropyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H8BrF2N3 |
|---|---|
分子量 |
288.09 g/mol |
IUPAC 名称 |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrF2N3/c11-8-3-7(4-14)9(15-5-8)16-2-1-10(12,13)6-16/h3,5H,1-2,6H2 |
InChI 键 |
SVZSFFNHQSPOEG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



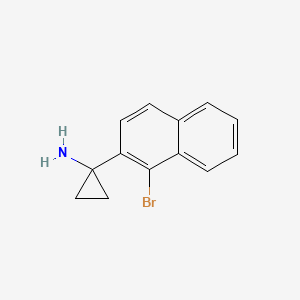
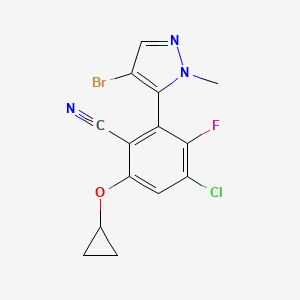
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
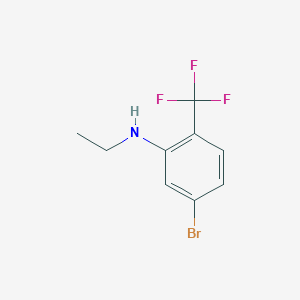
![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
![Disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate](/img/structure/B12082175.png)
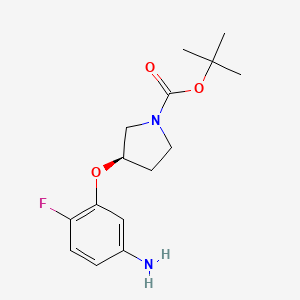
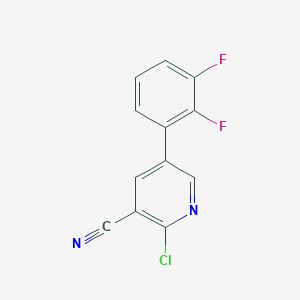
![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)

![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
